![molecular formula C17H21N5O2S2 B13373589 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the thiadiazole moiety. Key steps may involve cyclization reactions under controlled conditions, using reagents such as hydrazine derivatives and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism by which 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of proteins, potentially inhibiting their function or altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolothiadiazoles: Other compounds in this class share similar structural features and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring often exhibit similar pharmacological properties.
Uniqueness
What sets 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C17H21N5O2S2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O2S2/c1-26(23,24)21-11-9-14(10-12-21)16-18-19-17-22(16)20-15(25-17)8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI-Schlüssel |
VUSDZDXXGMQEDP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
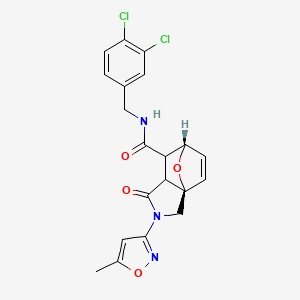
![4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
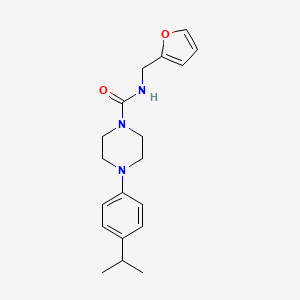
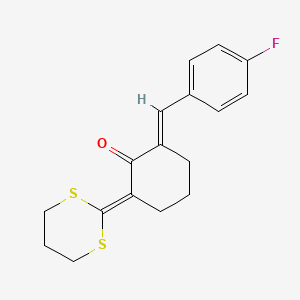

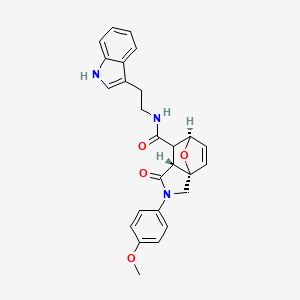
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
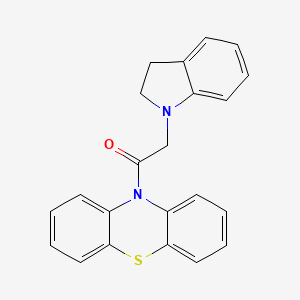
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
